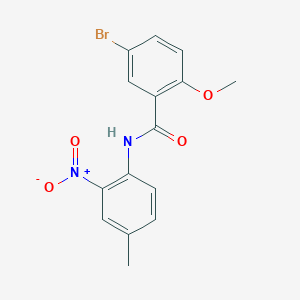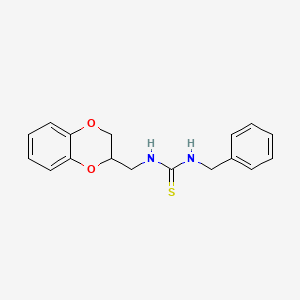
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as BML-284, is a chemical compound that is used in scientific research to study the mechanism of action and biochemical and physiological effects of certain proteins and enzymes. BML-284 is a selective activator of the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism.
Wirkmechanismus
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide acts as a selective activator of PPARγ by binding to its ligand-binding domain and inducing a conformational change that enhances its transcriptional activity. This leads to the upregulation of genes involved in glucose and lipid metabolism, as well as anti-inflammatory and anti-oxidant pathways.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity, as well as to reduce inflammation and oxidative stress in various cell types. 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has also been shown to enhance mitochondrial function and promote cell survival in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in scientific research is its selectivity for PPARγ, which allows for more precise investigation of its role in various biological processes. However, one limitation is that 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide may not fully recapitulate the effects of endogenous PPARγ ligands, and its effects may be influenced by other factors such as cell type and experimental conditions.
Zukünftige Richtungen
Future research directions for 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide could include investigating its potential therapeutic applications in diseases such as diabetes, obesity, and cancer, as well as further elucidating its mechanism of action and downstream signaling pathways. Additionally, the development of more selective and potent PPARγ activators could lead to improved therapeutic options for these diseases.
Synthesemethoden
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-nitroaniline to form the amide product, which can be further purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been used in various scientific research studies to investigate the role of PPARγ in the regulation of glucose and lipid metabolism, as well as its potential therapeutic applications in diseases such as diabetes, obesity, and cancer. 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has also been used to study the effects of PPARγ activation on inflammation, oxidative stress, and mitochondrial function.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-9-3-5-12(13(7-9)18(20)21)17-15(19)11-8-10(16)4-6-14(11)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBOLXDCTZRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6115268 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)
![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)
![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)